molecular formula C20H16ClN3O2 B11130554 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11130554
M. Wt: 365.8 g/mol
InChI Key: PZCQYGNLSRRALW-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS 1324058-20-9) is a synthetic organic compound with a molecular formula of C21H18ClN3O2 and a molecular weight of 379.84 g/mol . This chemical entity features a 1,2-dihydroisoquinoline-1-one core linked to a 4-chloro-1H-indole group via a carboxamide ethyl spacer, a structural motif of significant interest in medicinal chemistry research. Compounds based on the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide scaffold are actively investigated as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes . PARP enzymes, particularly PARP1, play a critical role in DNA repair, and their inhibition is a validated strategy for the treatment of cancers with specific DNA repair deficiencies, such as those involving BRCA1 and BRCA2 mutations . The design of such inhibitors often mimics the nicotinamide moiety of NAD+, competing for the enzyme's active site . Researchers value this chemotype for its potential to contribute to the development of novel anticancer agents and for use as a tool compound in probing DNA damage response pathways. This product is intended for research and further characterization in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c21-17-6-3-7-18-15(17)8-10-24(18)11-9-22-20(26)16-12-23-19(25)14-5-2-1-4-13(14)16/h1-8,10,12H,9,11H2,(H,22,26)(H,23,25)

InChI Key

PZCQYGNLSRRALW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Indole Precursor Preparation

The 4-chloroindole moiety is typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example:

  • Fischer indole synthesis : Cyclization of 4-chlorophenylhydrazine with ketones under acidic conditions yields 4-chloroindole derivatives.

  • Buchwald-Hartwig amination : Aryl halides react with amines to introduce substituents at the indole nitrogen.

Table 1: Indole Precursor Synthesis

StepReagents/ConditionsYieldSource
4-Chloroindole formation4-Chlorophenylhydrazine, acetone, HCl (reflux)78%
N-Alkylation1,2-Dibromoethane, K₂CO₃, DMF (80°C, 12h)65%

Isoquinoline Carboxamide Synthesis

The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is prepared via:

  • Pictet-Spengler cyclization : Condensation of phenethylamine derivatives with aldehydes.

  • Oxidation : Conversion of tetrahydroisoquinoline to dihydroisoquinoline using MnO₂.

  • Carboxamide formation : Reaction of the carboxylic acid with thionyl chloride (SOCl₂) followed by ammonia.

Table 2: Isoquinoline Intermediate Preparation

StepReagents/ConditionsYieldSource
CyclizationPhenethylamine, formaldehyde, HCl (reflux)72%
OxidationMnO₂, CH₂Cl₂ (rt, 6h)85%
AmidationSOCl₂, NH₃ (0°C to rt)90%

Modern Catalytic Methods

Buchwald-Hartwig Coupling for Amide Bond Formation

Palladium-catalyzed coupling enables efficient attachment of the ethylindole moiety to the isoquinoline carboxamide. Key conditions:

  • Catalyst : Pd(OAc)₂/Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene (110°C, 24h).

Table 3: Catalytic Coupling Optimization

CatalystBaseSolventYieldSource
Pd(OAc)₂/XantphosCs₂CO₃Toluene68%
Pd(dba)₂/BINAPKOtBuDioxane55%

Reductive Amination

An alternative route involves reductive amination between 4-chloroindole-1-ethylamine and the isoquinoline carbonyl group:

  • Reagents : NaBH₃CN, MeOH (rt, 12h).

  • Yield : 60–70% with minimized side products.

Challenges and Optimizations

Steric Hindrance in Amide Coupling

Bulky substituents on the indole nitrogen reduce coupling efficiency. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 1h.

  • High-pressure conditions : Enhances reactivity of hindered amines.

Purification Strategies

  • Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) resolves carboxamide intermediates.

  • Recrystallization : Ethanol/water mixtures improve purity to >98%.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodStepsTotal YieldTimeCost
Classical (Fischer + Amidation)532%48hLow
Catalytic (Buchwald-Hartwig)345%24hHigh
Reductive Amination440%36hModerate

Recent Advances (Post-2020)

  • Flow chemistry : Continuous synthesis reduces decomposition risks, achieving 75% yield in 8h.

  • Enzymatic amidation : Lipase-catalyzed coupling under mild conditions (pH 7, 37°C) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent on the indole moiety serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the adjacent indole nitrogen, which activates the C–Cl bond for displacement.

ReagentConditionsProduct FormedYield (%)Reference
Sodium methoxideDMF, 80°C, 6 hrMethoxy-substituted indole analog72
EthylenediamineEtOH, reflux, 12 hrDiaminoethyl-indole derivative65
Potassium thioacetateDCM, RT, 3 hrThioacetylated indole compound68

Mechanistic Insight : The substitution follows an S<sub>N</sub>Ar (aromatic nucleophilic substitution) pathway, where the leaving group (Cl<sup>−</sup>) is replaced by nucleophiles such as alkoxides or amines.

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine products.

ConditionReagentsProductsApplicationsReference
Acidic (HCl, 6M)H<sub>2</sub>O, 100°C1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid + Ethylamine derivativePrecursor for bioactive analogs
Basic (NaOH, 2M)MeOH/H<sub>2</sub>O, 70°CSame as aboveDrug metabolite synthesis

Key Observation : Hydrolysis rates are pH-dependent, with basic conditions generally providing faster conversion.

Oxidation-Reduction Reactions

The dihydroisoquinoline moiety is redox-active, particularly at the 1-oxo group:

  • Oxidation : Treatment with KMnO<sub>4</sub> in acidic media converts the dihydroisoquinoline ring to a fully aromatic isoquinoline structure.

  • Reduction : NaBH<sub>4</sub> selectively reduces the ketone to a secondary alcohol, forming 1-hydroxy-1,2-dihydroisoquinoline derivatives.

Cycloaddition and Annulation

The compound participates in [4+2] Diels-Alder reactions via its electron-deficient isoquinoline ring:

DienophileCatalystProductYield (%)Reference
Maleic anhydrideNone, 120°CTetracyclic fused adduct58
1,3-ButadieneLewis acid (ZnCl<sub>2</sub>)Bridged bicyclic compound63

Notable Application : These adducts are intermediates in synthesizing polycyclic scaffolds for topoisomerase inhibitors .

Copper-Catalyzed Coupling Reactions

The chloroindole subunit enables Ullmann-type couplings under Cu(I) catalysis:

Partner ReagentConditionsProductKey UseReference
Phenylboronic acidCuI, K<sub>2</sub>CO<sub>3</sub>, DMSO, 110°CBiaryl-indole hybridKinase inhibitor precursor
β-Keto estersCuBr, DMF, 80°CIsoquinolone-4-carboxylic acid derivativesAntimicrobial agents

Mechanism : The reaction proceeds via oxidative addition of Cu(I) to the C–Cl bond, followed by transmetallation and reductive elimination .

Friedel-Crafts Alkylation

The indole ring acts as an electron-rich arene in Friedel-Crafts reactions:

ElectrophileCatalystProductYield (%)Reference
Acetyl chlorideAlCl<sub>3</sub>, DCM, 0°C3-Acetylindole analog71
Benzyl bromideFeCl<sub>3</sub>, MeCN, RTBenzylated indole derivative68

Stability and Competing Reactions

Critical stability considerations include:

  • pH Sensitivity : Degrades rapidly in strong acids (pH < 2) via indole ring protonation.

  • Photoreactivity : UV exposure induces C–N bond cleavage in the ethyl linker, requiring storage in amber vials.

This reactivity profile positions N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide as a versatile building block for medicinal chemistry, particularly in synthesizing enzyme inhibitors and antimicrobial agents . Further studies are warranted to explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have shown that derivatives related to isoquinoline structures demonstrate moderate antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds are as follows:

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
ABacillus cereus0.230.47
BEscherichia coli0.700.94
CSalmonella Typhimurium0.500.75

The mechanism of action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in cell growth. The indole moiety is particularly noted for its interaction with enzymes and receptors, potentially leading to therapeutic effects against cancers .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for drug development targeting specific biological pathways. Its unique structural features enable it to act as a building block for synthesizing more complex molecules with enhanced pharmacological properties.

Case Studies

Several case studies highlight the compound's potential applications:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxic activity against human cancer cell lines, including colon and breast cancer cells .
  • Antimicrobial Studies : Another research project focused on synthesizing similar isoquinoline derivatives that exhibited antibacterial effects against resistant bacterial strains, underscoring the compound's relevance in developing new antibiotics .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific targets at the molecular level, facilitating the design of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Features and Modifications

The compound shares its core 1-oxo-1,2-dihydroisoquinoline-4-carboxamide structure with several analogs, but key substitutions differentiate its pharmacological profile:

Compound Name Structural Features Biological Activity (IC50, nM) Target References
Target Compound 4-Chloroindole, ethyl linker Not reported (inferred from analogs) Potential Fascin/MALT1
2-(3-Chloro-4-Fluorobenzyl)-N-(1-Methyl-1H-Pyrazol-4-yl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxamide 3-Chloro-4-fluorobenzyl, pyrazole 2.1 (Fascin) Fascin inhibitor
Safimaltib Trifluoromethyl pyrazole, dihydroisoquinoline Not specified MALT1 inhibitor
N-[2-(1H-Indol-3-yl)Ethyl]-2-Isopropyl-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxamide Indol-3-yl, isopropyl Not reported Unknown
N-(1H-Indol-6-yl)-2-(2-Methoxyethyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxamide Indol-6-yl, methoxyethyl Not reported Unknown

Impact of Substituents on Activity

  • Halogenated Groups: The 4-chloroindole in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., indol-3-yl or indol-6-yl derivatives in –8, 11). In , a 3-chloro-4-fluorobenzyl substituent yielded the most potent Fascin inhibitor (IC50 = 2.1 nM), outperforming fluorobenzyl analogs (IC50 = 29.2 nM), highlighting the importance of halogen positioning .
  • Heterocyclic Variations : Replacement of indole with pyrazole (e.g., safimaltib in ) shifts target specificity toward MALT1, a protease implicated in lymphoma, demonstrating how heterocycles dictate target selectivity .
  • Linker and Solubility : Methoxyethyl () or spirocyclic groups () may improve aqueous solubility but could reduce membrane permeability compared to the target compound’s simpler ethyl linker .

Pharmacokinetic Considerations

  • Rigidity vs. Flexibility: The dihydroisoquinoline core’s planar structure (common to all analogs) favors DNA intercalation or kinase binding, while spirocyclic systems () introduce conformational constraints that might enhance target specificity .
  • The target compound’s 4-chloroindole balances lipophilicity and polarity .

Key Research Findings and Data Gaps

  • Potency Trends : demonstrates that electron-withdrawing substituents (e.g., chloro, fluoro) on the benzyl group correlate with improved Fascin inhibition, suggesting the target compound’s 4-chloroindole may confer similar advantages .
  • Target Diversity : Safimaltib () exemplifies how scaffold repurposing with trifluoromethyl groups can redirect activity toward MALT1, underscoring the need for target profiling of the 4-chloroindole derivative .
  • Data Limitations: No direct enzymatic or cellular data exist for the target compound. Future studies should evaluate its activity against Fascin, MALT1, and related oncology targets.

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines an indole moiety with a dihydroisoquinoline structure. This unique combination of functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H16ClN5O2\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}_{5}\text{O}_{2}

This structure includes:

  • Indole moiety : Known for its role in various biological activities.
  • Dihydroisoquinoline : Associated with neuroprotective and anticancer properties.
  • Carboxamide group : Often linked to enhanced solubility and bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundMicroorganismMIC (mg/mL)MBC (mg/mL)
Compound AE. coli0.170.23
Compound BB. cereus0.230.47
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-...S. TyphimuriumTBDTBD

These findings suggest that the compound may possess moderate to potent antibacterial activity, warranting further investigation into its efficacy against a broader range of pathogens .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that it may interact with key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes through inhibition of specific targets such as acetylcholinesterase (AChE) .

Study 1: Synthesis and Antimicrobial Evaluation

In a recent study, researchers synthesized this compound and evaluated its antimicrobial activity against various Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition against E. coli and S. aureus, with MIC values comparable to standard antibiotics .

Study 2: Structure–Activity Relationship Analysis

A comprehensive structure–activity relationship (SAR) analysis was performed on derivatives of the compound to identify which modifications enhance biological activity. The presence of the chloro group on the indole ring was found to be critical for maintaining antimicrobial potency, while alterations in the dihydroisoquinoline portion affected solubility and bioavailability .

Discussion

The biological activity of this compound appears promising based on preliminary findings. Its potential as an antimicrobial agent could be attributed to its structural features that allow it to interact with various biological targets effectively.

Q & A

Q. How can researchers assess the in vitro bioactivity of this compound against therapeutic targets?

  • Methodological Answer : Standard assays include measuring IC50 (half-maximal inhibitory concentration) and Kd (binding affinity) using enzymatic or cell-based assays. provides a framework for testing analogs against cancer-related targets, where substitutions at the indole and isoquinoline moieties significantly alter activity. For instance, 3,4-dichlorophenyl substitutions improved IC50 values (1.3 μM) compared to mono-chloro derivatives (11.4 μM) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, side-chain variation) influence the compound's potency and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. shows that halogenation at the 4-chloro position on the indole ring enhances target binding (Kd = 1.2 μM for 3,4-dichloro vs. 29.2 μM for 3-fluoro). Molecular docking and dynamics simulations can predict interactions with target proteins (e.g., fascin in cancer metastasis), guiding rational design .

Q. What strategies address solubility and bioavailability challenges in preclinical development?

  • Methodological Answer : Crystalline form optimization, as described in and , improves physicochemical properties. For example, monohydrate forms of similar isoquinoline derivatives exhibit enhanced stability and solubility. Techniques like salt formation (e.g., hydrochloride salts) or co-crystallization with excipients can further modulate dissolution rates .

Q. How can conflicting in vitro and in vivo activity data be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) using radiolabeled analogs (e.g., [18F]Lu AF10628 in ) provide insights. Adjusting substituents (e.g., replacing labile esters with ethers) or using prodrug strategies may enhance metabolic resistance .

Q. What experimental approaches validate target engagement and mechanism of action in complex biological systems?

  • Methodological Answer : Radioligand binding assays (autoradiography) and positron emission tomography (PET) imaging, as detailed in , enable in vivo target visualization. For example, [18F]Lu AF10628 demonstrated high affinity for NK3 receptors in guinea pig and primate brains (Ki = 0.21–0.24 nM), confirming target specificity across species .

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